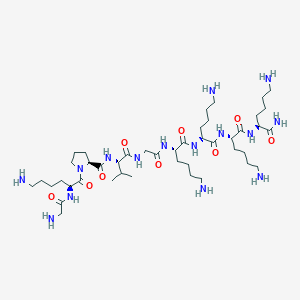
2-Azido-N-(2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9N5O3 It is characterized by the presence of an azido group (-N3) and a nitrophenyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-(2-nitrophenyl)benzamide typically involves the reaction of 2-nitroaniline with benzoyl chloride to form N-(2-nitrophenyl)benzamide. This intermediate is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Reduction: Formation of N-(2-nitrophenyl)benzamide.
Substitution: Formation of substituted benzamides.
Cycloaddition: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Azido-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Azido-N-(2-nitrophenyl)benzamide is primarily based on the reactivity of its azido group. The azido group can form highly reactive nitrene intermediates upon exposure to UV light or heat. These nitrene intermediates can insert into C-H and N-H bonds, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and bioconjugation techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azido-N-(4-nitrophenyl)benzamide
- 2-Azido-N-(3-nitrophenyl)benzamide
- 2-Azido-N-(2-methylphenyl)benzamide
Uniqueness
2-Azido-N-(2-nitrophenyl)benzamide is unique due to the presence of both an azido group and a nitrophenyl group, which confer distinct reactivity and properties. The nitrophenyl group enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, including the presence of an azido group and a nitrophenyl group, make it valuable for applications in chemistry, biology, medicine, and industry. Further research and development could unlock new uses and improve existing methodologies involving this compound.
Eigenschaften
CAS-Nummer |
62993-27-5 |
|---|---|
Molekularformel |
C13H9N5O3 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
2-azido-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N5O3/c14-17-16-10-6-2-1-5-9(10)13(19)15-11-7-3-4-8-12(11)18(20)21/h1-8H,(H,15,19) |
InChI-Schlüssel |
KTJNPQKLDOCRRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)



![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)

![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)




![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)
![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
